1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-4-phenylpiperazine 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-4-phenylpiperazine
Brand Name: Vulcanchem
CAS No.: 898650-79-8
VCID: VC0369444
InChI: InChI=1S/C18H21BrN2O3S/c1-14-12-16(19)17(24-2)13-18(14)25(22,23)21-10-8-20(9-11-21)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3
SMILES: CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC)Br
Molecular Formula: C18H21BrN2O3S
Molecular Weight: 425.3g/mol

1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-4-phenylpiperazine

CAS No.: 898650-79-8

Main Products

VCID: VC0369444

Molecular Formula: C18H21BrN2O3S

Molecular Weight: 425.3g/mol

1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-4-phenylpiperazine - 898650-79-8

CAS No. 898650-79-8
Product Name 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-4-phenylpiperazine
Molecular Formula C18H21BrN2O3S
Molecular Weight 425.3g/mol
IUPAC Name 1-(4-bromo-5-methoxy-2-methylphenyl)sulfonyl-4-phenylpiperazine
Standard InChI InChI=1S/C18H21BrN2O3S/c1-14-12-16(19)17(24-2)13-18(14)25(22,23)21-10-8-20(9-11-21)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3
Standard InChIKey HYAZWPUGIKFZDH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC)Br
Canonical SMILES CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC)Br
PubChem Compound 16812209
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator